Telmisartan-13C,d3
CAS No.: 1261396-33-1
Cat. No.: VC0196510
Molecular Formula: C33H27N4O2D3
Molecular Weight: 518.64
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1261396-33-1 |
---|---|
Molecular Formula | C33H27N4O2D3 |
Molecular Weight | 518.64 |
IUPAC Name | 2-[4-[[4-methyl-2-propyl-6-[1-(trideuterio(113C)methyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid |
Standard InChI | InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3+1D3 |
SMILES | CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Appearance | Solid |
Physical and Chemical Characteristics
Molecular Properties
Telmisartan-13C,d3 possesses defined physical and chemical properties that are crucial for its application in analytical chemistry. The key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Telmisartan-13C,d3
Parameter | Value |
---|---|
CAS Number | 1261396-33-1 |
Molecular Formula | C32^13CH27D3N4O2 |
Molecular Weight | 518.64 |
Physical Appearance | Solid |
Purity | > 95% |
Related CAS (unlabeled) | 144701-48-4 |
The molecular formula indicates the presence of 33 carbon atoms (with one being carbon-13), 27 hydrogen atoms, 3 deuterium atoms, 4 nitrogen atoms, and 2 oxygen atoms . The incorporation of stable isotopes increases the molecular weight compared to unlabeled telmisartan.
Structural Features
Telmisartan-13C,d3 is characterized by the systematic nomenclature: 4'-((7'-Methyl-1-(methyl-13C-d3)-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid . The IUPAC name provides additional clarity: 2-[4-[[4-methyl-2-propyl-6-[1-(trideuterio(113C)methyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid.
Applications in Research and Development
Use as an Internal Standard
The primary application of Telmisartan-13C,d3 is as an internal standard in bioanalytical methods for the quantification of telmisartan. The isotope-labeled compound exhibits virtually identical chromatographic behavior to unlabeled telmisartan while being distinguishable by mass spectrometry due to its different mass-to-charge ratio .
In multiple reaction monitoring (MRM) experiments, the precursor/product ion transitions for Telmisartan-13C,d3 (518.023/279.035 or 518.5/279.5) differ distinctly from those of unlabeled telmisartan (515.143/276.100 or 515.3/276.2), allowing for selective detection and quantification . This difference in mass transition provides a robust means of correcting for matrix effects, extraction efficiency variations, and instrumental fluctuations during analytical procedures.
Role in Pharmacokinetic Studies
Telmisartan-13C,d3 plays a crucial role in pharmacokinetic investigations where precise quantification of telmisartan is required. Research has employed this isotope-labeled standard in physiologically based pharmacokinetic (PBPK) models integrated with target-mediated drug disposition approaches to elucidate the nonlinear pharmacokinetics of telmisartan .
The stable isotope labeling strategy allows researchers to accurately trace the distribution, metabolism, and elimination of telmisartan in biological matrices. This approach is particularly valuable in understanding drug-drug interactions, dose-dependent kinetics, and special population pharmacokinetics, ultimately supporting refined dosing strategies and safety assessments.
Analytical Methods Involving Telmisartan-13C,d3
Mass Spectrometry Applications
Mass spectrometry represents the principal analytical technique employing Telmisartan-13C,d3. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of telmisartan in various matrices using Telmisartan-13C,d3 as the internal standard .
These methods typically operate in positive electrospray ionization mode for both telmisartan and Telmisartan-13C,d3, with optimized source and compound parameters. Table 2 presents representative mass spectrometric parameters reported for the detection of Telmisartan-13C,d3.
Table 2: Mass Spectrometric Parameters for Telmisartan-13C,d3 Detection
Parameter | Value |
---|---|
Ionization Mode | Positive electrospray |
Precursor Ion (m/z) | 518.5 or 518.023 |
Product Ion (m/z) | 279.5 or 279.035 |
Declustering Potential | 65 V |
Collision Energy | 50 V |
Collision Exit Potential | 20 V |
These parameters have been optimized to achieve maximum sensitivity and selectivity for the detection of Telmisartan-13C,d3 in complex biological matrices .
Liquid Chromatography Methods
Liquid chromatography methods incorporating Telmisartan-13C,d3 as an internal standard have been developed for the simultaneous quantification of telmisartan, often in combination with other analytes such as hydrochlorothiazide .
The use of Telmisartan-13C,d3 in these methods has enabled the achievement of robust analytical performance characteristics, including adequate linearity, precision, and accuracy. Published methods have demonstrated linearity for telmisartan in concentration ranges relevant to clinical applications (e.g., 1.094-601.86 ng/mL), with precision and accuracy well within acceptable regulatory limits .
Comparative Analysis with Unlabeled Telmisartan
Advantages of Isotope Labeling
The strategic incorporation of stable isotopes (carbon-13 and deuterium) in Telmisartan-13C,d3 provides several analytical advantages:
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Virtually identical chemical behavior to the analyte of interest (telmisartan), ensuring comparable extraction efficiency, chromatographic retention, and ionization characteristics
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Distinct mass spectrometric response, allowing for selective detection even in complex biological matrices
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Compensation for matrix effects and process-related variations during sample preparation and analysis
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Ability to serve as an ideal internal standard for quantitative bioanalytical methods
These properties collectively contribute to enhanced analytical performance in terms of precision, accuracy, and reliability when quantifying telmisartan in various matrices .
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